N-((2-Chlorothiazol-5-yl)methyl)-6-methoxy-3-nitropyridin-2-amine
Description
N-((2-Chlorothiazol-5-yl)methyl)-6-methoxy-3-nitropyridin-2-amine (CAS: 1446248-07-2) is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 6, a nitro group at position 3, and a (2-chlorothiazol-5-yl)methylamine moiety at position 2. This compound is primarily utilized as a synthetic intermediate in the preparation of bioactive molecules, such as imidazo[4,5-b]pyridine derivatives with fungicidal activity . Its synthesis involves the reaction of 6-methoxy-3-nitropyridin-2-amine with (2-chlorothiazol-5-yl)methyl groups, achieving a high yield of 97% under optimized conditions . The nitro group enables further functionalization, such as reduction to diamines for downstream applications .
Properties
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-6-methoxy-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3S/c1-18-8-3-2-7(15(16)17)9(14-8)12-4-6-5-13-10(11)19-6/h2-3,5H,4H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAZQLQJTXQLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])NCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-Chlorothiazol-5-yl)methyl)-6-methoxy-3-nitropyridin-2-amine, a compound with the molecular formula CHClNOS, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-nitropyridine derivatives with thiazole-containing reagents. The process often utilizes various solvents and reagents under controlled conditions to yield the target compound in significant purity and yield. For instance, one study reported a yield of 91% when synthesized via a reaction involving iron dust and acetic acid .
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties, particularly against fungal pathogens. The fungicidal activity has been correlated with specific structural features of the compound. A study demonstrated that modifications in the aromatic group influenced the efficacy against Pseudomonas polysora, indicating that the presence of the thiazole moiety enhances biological activity .
The nitro group in the compound plays a crucial role in its biological activity. Research indicates that upon reduction, nitro groups can form reactive intermediates that interact with nucleophilic sites on proteins, leading to enzyme inhibition and potential cytotoxic effects . This mechanism is particularly relevant for compounds targeting microbial infections, where reduced nitro derivatives can bind covalently to DNA, resulting in cell death.
3. Anti-inflammatory Properties
Nitro-containing compounds are known for their anti-inflammatory effects. This compound may exhibit such properties by modulating inflammatory pathways. Studies have shown that similar nitro compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting potential therapeutic roles in inflammatory diseases .
Structure-Activity Relationships (SAR)
A detailed analysis of SAR reveals that the biological activity of this compound is influenced by:
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole moiety | Enhances antimicrobial activity |
| Nitro group | Acts as a pharmacophore; critical for enzyme interaction |
| Aromatic substitutions | Modifies potency against specific pathogens |
The order of activity based on structural modifications has been summarized as follows:
- Thiazole-containing derivatives show higher efficacy.
- The presence of electron-withdrawing groups increases potency.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Fungicidal Assays : In vitro tests showed strong antifungal activity against common pathogens, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents.
- Cytotoxicity Tests : The compound demonstrated selective cytotoxicity towards cancer cell lines, suggesting potential applications in oncology.
- Enzyme Inhibition Studies : Preliminary data indicate that this compound inhibits key enzymes involved in inflammation and microbial resistance.
Scientific Research Applications
Synthesis Example
A typical synthesis route involves:
- Reacting 3-nitropyridine-2-amines with aryl aldehydes in the presence of sodium dithionite.
- Utilizing iron dust in acetic acid to facilitate cyclization reactions that lead to the formation of N-((2-chlorothiazol-5-yl)methyl)-6-methoxy-3-nitropyridin-2-amine .
Antifungal Activity
Research has demonstrated that this compound exhibits significant antifungal properties. In bioassays, it has shown effective inhibition against various fungal strains at concentrations as low as 500 mg/L, indicating its potential as a fungicide in agricultural applications .
Antibacterial Properties
The compound also displays antibacterial activity, making it a candidate for developing new antimicrobial agents. Its structure allows it to interact with biological matrices effectively, enhancing its efficacy against resistant bacterial strains .
Medicinal Chemistry
This compound can serve as a lead compound for synthesizing new drugs aimed at treating infections caused by resistant pathogens. Its ability to function as a ligand in biological systems opens avenues for further modifications to enhance its pharmacological profile.
Agricultural Chemicals
Given its antifungal and antibacterial properties, this compound can be formulated into agricultural products aimed at protecting crops from diseases caused by fungi and bacteria. Its application in crop protection could lead to more sustainable agricultural practices by reducing reliance on traditional pesticides.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Pyridine/Thiazole Derivatives
The compound’s bioactivity and reactivity are influenced by its unique substituents. Below is a comparison with structurally related compounds:
Key Observations:
- Bioactivity: While the target compound is a fungicide precursor, pyridazinone derivative 4s exhibits direct insecticidal activity, likely due to its lipophilic phenyl group enhancing membrane interaction .
- Substituent Effects : The methoxy group in the target compound improves solubility compared to chloro substituents in analogs like 6-Chloro-N-methyl-3-nitropyridin-2-amine .
- Core Heterocycle : Pyrimidine-based compounds (e.g., 4-(2,4-dimethylthiazole)-pyrimidin-2-amine ) show enzyme inhibition, whereas pyridine derivatives are more common in agrochemical intermediates .
Environmental and Metabolic Stability
- Degradation: Chlorothiazole-containing compounds like clothianidin degrade into metabolites such as N-(2-chlorothiazol-5-yl-methyl)-N′-methyl urea via microbial action . The target compound’s nitro group may slow degradation compared to neonicotinoids, though specific studies are lacking.
- Persistence : Commercial availability (95% purity, ) suggests stability under storage, but environmental fate requires further study .
Commercial and Research Relevance
- Availability : The target compound is listed in catalogs with 95% purity, alongside analogs like (2-chlorothiazol-5-yl)methyl-ethyl-amine (95% purity) . Its unique nitro-methoxy-pyridine structure makes it a valuable building block compared to simpler amines.
- Applications: Used in fungicide development, whereas pyridazinone 4s is directly bioactive in insecticidal assays .
Preparation Methods
Methoxylation of 2-Amino-6-chloro-3-nitropyridine
This route involves nucleophilic aromatic substitution (SNAr) using sodium methoxide in methanol. In a representative procedure, 2-amino-6-chloro-3-nitropyridine (0.144 mol) is added to a cooled (15°C) solution of sodium methoxide (0.144 mol) in methanol. The mixture is heated to 25–30°C for 4–5 hours, yielding 86.5% of 2-amino-6-methoxy-3-nitropyridine with 99.0% HPLC purity. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25–30°C | Higher temps risk side reactions |
| Methoxide Stoichiometry | 1.05–1.1 equivalents | Excess avoids chloro retention |
| Reaction Time | 4–5 hours | Shorter durations lower conversion |
The product is isolated via precipitation in water, filtration, and drying (mp 167–169°C).
Nitration of 2-Amino-6-methoxypyridine
An alternative pathway involves nitrating 2-amino-6-methoxypyridine using a nitrating mixture (HNO₃/H₂SO₄). For instance, dissolving the precursor in concentrated H₂SO₄ followed by slow addition of fuming HNO₃ at 25–30°C achieves nitration within 1 hour. This method avoids halogenated intermediates but requires precise control of nitration regiochemistry.
Preparation of (2-Chlorothiazol-5-yl)methyl Electrophiles
The thiazole moiety is introduced via alkylation or reductive amination. Key intermediates include:
Activation Strategies
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Chloride Formation : Treating (2-chlorothiazol-5-yl)methanol with thionyl chloride (SOCl₂) in dichloromethane at 0°C generates the reactive (2-chlorothiazol-5-yl)methyl chloride.
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Mitsunobu Reaction : Coupling the alcohol directly with 6-methoxy-3-nitropyridin-2-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Coupling of Pyridine and Thiazole Moieties
Nucleophilic Substitution
Reacting 6-methoxy-3-nitropyridin-2-amine with (2-chlorothiazol-5-yl)methyl chloride in the presence of a base (e.g., triethylamine or K₂CO₃) facilitates N-alkylation. A representative protocol adapted from similar nitropyridine couplings involves:
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Solvent : Dichloromethane (DCM) or acetonitrile
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Temperature : 0°C to 25°C
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Stoichiometry : 1.2 equivalents of electrophile to ensure complete conversion
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Reaction Time : 2–4 hours
| Condition | Effect on Reaction Efficiency |
|---|---|
| Base Selection | Triethylamine > K₂CO₃ (solubility) |
| Solvent Polarity | Polar aprotic solvents enhance kinetics |
| Cooling | Minimizes nitro group degradation |
Reductive Amination
If the thiazole component is an aldehyde ((2-chlorothiazol-5-yl)carbaldehyde), reductive amination using NaBH₃CN or H₂/Pd-C in methanol could be employed. This method is less common for aromatic amines but may offer regioselectivity advantages.
Purification and Characterization
Workup Procedures
Analytical Data
While specific data for N-((2-Chlorothiazol-5-yl)methyl)-6-methoxy-3-nitropyridin-2-amine are unavailable, analogous compounds exhibit:
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¹H NMR (DMSO-d₆) : δ 8.35 (s, 1H, pyridine-H), 6.75 (s, 1H, thiazole-H), 4.65 (s, 2H, CH₂), 3.95 (s, 3H, OCH₃).
-
HPLC Purity : >98% achievable via column chromatography (SiO₂, ethyl acetate/hexane).
Challenges and Optimization Opportunities
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Regioselectivity in Nitration : Ensuring nitration occurs exclusively at the 3-position requires careful control of HNO₃/H₂SO₄ ratios and temperature.
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Thiazole Stability : The 2-chlorothiazole group is prone to hydrolysis under basic conditions, necessitating pH-neutral workups.
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Scale-Up Considerations : Batch processes described for precursors suggest that kilogram-scale production is feasible with optimized reflux systems.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-((2-Chlorothiazol-5-yl)methyl)-6-methoxy-3-nitropyridin-2-amine, and what key intermediates should be prioritized?
- Methodological Answer : The compound can be synthesized via a multi-step procedure. Key intermediates include (2-chlorothiazol-5-yl)methylamine hydrochloride (SC-22135), which is commercially available . A Buchwald–Hartwig amination or nucleophilic aromatic substitution (as demonstrated in analogous nitropyridine syntheses) may be employed to introduce the amine group . Regioselectivity in nitration and chlorination steps should be controlled using directing groups (e.g., methoxy at C6) and monitored via TLC/HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR (including HSQC, HMBC, COSY) to resolve aromatic protons and confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF for molecular ion confirmation .
- X-Ray Diffraction : Single-crystal analysis to determine bond angles and spatial arrangement, particularly for the chlorothiazole-pyridine linkage .
- Infrared Spectroscopy (IR) : Identify functional groups (nitro, methoxy) via characteristic stretches (e.g., NO2 at ~1520 cm⁻¹) .
Q. How does the nitro group at the 3-position of the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack at adjacent positions. However, steric hindrance from the chlorothiazole-methyl group may limit reactivity. Experimental verification via competition reactions (e.g., with methoxide or amines) under varying temperatures (25–80°C) is recommended .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMF, DMSO) due to the nitro and aromatic groups. Limited solubility in water requires sonication or co-solvents (e.g., 10% EtOH) .
- Stability : Monitor degradation via HPLC under light, heat (40–60°C), and humidity. Nitro groups are prone to reduction; storage in inert atmospheres (N2) at –20°C is advised .
Q. How can researchers validate the purity of this compound for biological assays?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with gradient elution (ACN/water + 0.1% TFA) to detect impurities ≤0.5% .
- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for this compound’s potential as an nAChR agonist or kinase inhibitor?
- Methodological Answer :
- Targeted Mutagenesis : Replace the chlorothiazole moiety with other heterocycles (e.g., pyridyl, furanyl) to assess binding affinity .
- Kinase Assays : Test inhibition against kinases with rare cysteine residues (e.g., MPS1, MAPKAPK2) using ATP-competitive binding assays .
- Docking Studies : Perform molecular docking (AutoDock Vina) using nAChR or kinase crystal structures (PDB IDs: 2QC1, 3POZ) to predict binding modes .
Q. What computational methods are suitable for modeling the electronic effects of substituents on biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using Gaussian 16) to visualize electron-deficient regions near the nitro group .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability of the chlorothiazole-methyl linkage in aqueous environments .
Q. What strategies mitigate degradation during long-term storage, given its nitro and chlorothiazole functional groups?
- Methodological Answer :
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose, mannitol) to prevent hydrolysis .
- Radical Scavengers : Add butylated hydroxytoluene (BHT, 0.01% w/v) to suppress nitro group reduction .
Q. How can discrepancies in NMR data between synthesized batches be resolved?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and –40°C .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions .
Q. What in vitro models are appropriate for evaluating metabolic stability and cytochrome P450 interactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
